Physicochemical properties of 2-Methoxy-6-azaspiro[3.4]octane hydrochloride
Physicochemical properties of 2-Methoxy-6-azaspiro[3.4]octane hydrochloride
An In-Depth Technical Guide to the Physicochemical Properties of 2-Methoxy-6-azaspiro[3.4]octane Hydrochloride
Prepared by: Gemini, Senior Application Scientist
Introduction
Spirocyclic scaffolds have garnered significant interest in modern medicinal chemistry due to their inherent three-dimensionality, which offers a path to escape the "flatland" of traditional aromatic ring systems. This structural rigidity and novelty can lead to improved physicochemical properties, enhanced target specificity, and novel intellectual property. The 6-azaspiro[3.4]octane core is a versatile building block within this class. This guide focuses on a specific derivative, 2-Methoxy-6-azaspiro[3.4]octane, and its hydrochloride salt.
The conversion of a free base, particularly a secondary amine, into a hydrochloride salt is a cornerstone of pharmaceutical development.[1] This strategy is frequently employed to enhance aqueous solubility, improve dissolution rates, and increase the overall stability of an active pharmaceutical ingredient (API).[2][3] For a novel entity like 2-Methoxy-6-azaspiro[3.4]octane hydrochloride, a thorough and systematic characterization of its physicochemical properties is not merely a formality; it is a critical prerequisite for any further investigation into its potential as a drug development candidate. Understanding these core properties governs everything from formulation design to predicting pharmacokinetic behavior.
This document provides a comprehensive framework for the synthesis, purification, and detailed physicochemical characterization of 2-Methoxy-6-azaspiro[3.4]octane hydrochloride. The protocols described herein are designed to be self-validating systems, grounded in authoritative standards from regulatory bodies and established scientific literature.
Molecular Identity and Structure
A precise understanding of the molecule's composition is the foundation of all subsequent analysis.
| Property | Value |
| Chemical Name | 2-Methoxy-6-azaspiro[3.4]octane hydrochloride |
| Structure (HCl Salt) | ![]() |
| Molecular Formula | C₈H₁₆ClNO |
| Molecular Weight | 177.67 g/mol |
| CAS Number | 2306272-58-0 |
| Parent Free Base | 2-Methoxy-6-azaspiro[3.4]octane |
| Parent CAS Number | 1694801-55-2 |
Proposed Synthetic Route
As no direct synthesis is prominently published, a plausible and robust synthetic pathway is proposed based on established methodologies for constructing azaspiro[3.4]octane cores and subsequent functionalization.[4][5][6] The proposed route prioritizes commercially available starting materials and high-yielding transformations.
The workflow begins with the synthesis of the core 6-azaspiro[3.4]octane scaffold, which is then functionalized to introduce the methoxy group, followed by N-deprotection and final salt formation.
Caption: Proposed multi-step synthesis of the target compound.
Structural Confirmation and Purity Analysis
Unambiguous structural confirmation and the assessment of purity are critical. A combination of chromatographic and spectroscopic methods should be employed.
Chromatographic Purity Assessment
High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of small-molecule APIs.
Experimental Protocol: HPLC Purity Method
-
System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and diode-array detector (DAD).
-
Column: A reversed-phase C18 column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm) is a robust starting point.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start with a shallow gradient (e.g., 5-95% B over 15 minutes) to effectively separate the main peak from any potential impurities or starting materials.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: DAD monitoring at 210 nm (for lack of a strong chromophore) and 254 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of a 50:50 mixture of Mobile Phase A and B.
-
Analysis: Purity is determined by the area percentage of the main peak relative to the total area of all observed peaks. A purity level of ≥98% is typically required for use as a reference standard.
Spectroscopic Identity Confirmation
Mass spectrometry confirms the molecular weight of the free base. For amines, electrospray ionization (ESI) in positive mode is highly effective.
Expected Results:
-
Nitrogen Rule: The free base (C₈H₁₅NO) contains one nitrogen atom, so its molecular ion [M]⁺ should have an odd nominal mass. The exact mass of the protonated molecule [M+H]⁺ should be confirmed by high-resolution mass spectrometry (HRMS).
-
Fragmentation: The dominant fragmentation pathway for acyclic amines is α-cleavage.[7][8] For this spirocyclic system, fragmentation will be more complex, but expect cleavage adjacent to the nitrogen atom within the azetidine ring, leading to a stable iminium ion.[7]
NMR is the most powerful tool for unambiguous structure elucidation. The complexity of spirocyclic systems often requires a full suite of 1D and 2D NMR experiments.[9][10]
Expected ¹H NMR Features (in D₂O or DMSO-d₆):
-
Methoxy Group (-OCH₃): A sharp singlet integrating to 3 protons, typically in the range of 3.2-3.8 ppm.
-
Aliphatic Protons: A series of complex, overlapping multiplets in the 1.5-4.0 ppm range corresponding to the protons on the cyclopentane and azetidine rings. Protons adjacent to the nitrogen will be deshielded and appear further downfield.
-
Spirocenter Effects: The rigid spirocyclic structure can lead to diastereotopic protons, resulting in more complex splitting patterns (e.g., geminal coupling) than might be expected from a simple 2D drawing.
Expected ¹³C NMR Features:
-
Spiro Carbon: A quaternary carbon signal, which can be identified using a DEPT-135 experiment (where it will be absent). Its chemical shift is characteristic of spirocyclic systems.[11]
-
Methoxy Carbon: A signal in the 50-60 ppm region.
-
Aliphatic Carbons: Signals in the 20-70 ppm range. Carbons bonded to the nitrogen and oxygen will be the most downfield.
2D NMR Experiments (COSY, HSQC, HMBC): These are essential to assign all proton and carbon signals and confirm the connectivity of the entire spin system, verifying the spirocyclic core and the position of the methoxy group.
Core Physicochemical Properties
The following properties are critical for predicting the in vivo behavior of a drug candidate and for guiding formulation development.
Acidity Constant (pKa)
The pKa of the secondary amine's conjugate acid dictates the ionization state of the molecule at different physiological pH values. This is crucial for solubility, permeability, and receptor binding. Potentiometric titration is the most accurate and widely accepted method for pKa determination.[12][13][14]
Experimental Protocol: Potentiometric pKa Determination
-
Instrumentation: Calibrated automated titrator (e.g., Mettler Toledo T5) with a combination pH electrode. Calibrate the electrode immediately before use with standard buffers (pH 4.0, 7.0, 10.0).[12]
-
Sample Preparation: Prepare a ~1 mM solution of 2-Methoxy-6-azaspiro[3.4]octane hydrochloride in deionized water. A constant ionic strength should be maintained using a background electrolyte like 0.15 M KCl.[14]
-
Titration: Purge the solution with nitrogen to remove dissolved CO₂. Titrate the solution with standardized 0.1 M NaOH, adding small increments (e.g., 0.01 mL) and recording the pH after stabilization at each step.[14]
-
Data Analysis: Plot pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point. Alternatively, the inflection point of the first derivative plot (ΔpH/ΔV) identifies the equivalence point, and the pKa corresponds to the pH at half that volume.
Caption: Workflow for pKa determination via potentiometric titration.
Aqueous Solubility
Solubility is a primary determinant of oral bioavailability. The shake-flask method is the definitive technique for determining equilibrium solubility.[15][16] According to FDA guidelines, solubility should be assessed over the physiological pH range of 1.2 to 6.8.[17]
Experimental Protocol: Shake-Flask Solubility
-
Media Preparation: Prepare buffers at pH 1.2 (e.g., simulated gastric fluid without enzymes), 4.5 (acetate buffer), and 6.8 (e.g., simulated intestinal fluid without enzymes).[17]
-
Sample Addition: Add an excess of the hydrochloride salt to each buffer in separate vials to create a visible slurry. This ensures saturation.[18]
-
Equilibration: Place the vials in a shaker bath set to 37 ± 1 °C and agitate for a sufficient time to reach equilibrium (typically 24-48 hours).[16]
-
Phase Separation: After equilibration, allow the suspension to settle. Carefully withdraw an aliquot and filter it through a low-binding filter (e.g., 0.22 µm PVDF) to remove undissolved solids.
-
Quantification: Dilute the filtrate with mobile phase and quantify the concentration of the dissolved compound using a validated, stability-indicating HPLC method (as described in Section 3.1).
-
pH Verification: Measure the final pH of the saturated solution to confirm it has not significantly changed during the experiment.[18]
Lipophilicity (LogP / LogD)
Lipophilicity is a measure of a compound's preference for a lipid versus an aqueous environment and is a key predictor of membrane permeability and absorption. The partition coefficient (LogP) refers to the neutral species, while the distribution coefficient (LogD) is pH-dependent and accounts for all ionic species. An HPLC-based method provides a rapid and reliable alternative to the traditional shake-flask method.[19][20][21]
Experimental Protocol: HPLC-based LogD₇.₄
-
Principle: The retention time of a compound on a reversed-phase HPLC column is correlated with its lipophilicity. A calibration curve is generated using a set of standards with known LogP values.
-
System: HPLC system as described previously.
-
Column: C18 column.
-
Mobile Phase: An isocratic mobile phase is used, typically a mixture of phosphate buffer at pH 7.4 and an organic modifier like methanol or acetonitrile. The exact ratio is optimized to achieve good retention and peak shape for the standards.
-
Standards: A series of 5-7 compounds with well-established LogP values spanning a relevant range (e.g., -1 to 4) are run under the same conditions.
-
Analysis:
-
Calculate the capacity factor (k') for each standard and the test compound: k' = (t_R - t_0) / t_0, where t_R is the retention time and t_0 is the column dead time.
-
Plot the known LogP values of the standards against their calculated log(k').
-
Perform a linear regression to generate a calibration curve.
-
Use the log(k') of 2-Methoxy-6-azaspiro[3.4]octane hydrochloride and the regression equation to calculate its LogD at pH 7.4.
-
Chemical Stability (Forced Degradation)
Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of the analytical methods. These studies are performed under conditions more stressful than accelerated stability testing, as outlined in ICH guideline Q1A(R2).[22][23] The goal is to achieve 5-20% degradation of the API.[22]
Experimental Protocol: Forced Degradation Studies
-
Sample: Prepare solutions of the API (~1 mg/mL) in the relevant stress medium.
-
Stress Conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24-48 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 8-24 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: Store the solid API at 80 °C for 48 hours. Store a solution at 60 °C.
-
Photolytic: Expose the solid API and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B.[24]
-
-
Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and analyze by the validated HPLC-DAD method.
-
Evaluation:
-
Assess the loss of the main peak (assay).
-
Monitor for the appearance of new peaks (degradation products).
-
Perform a peak purity analysis using the DAD to ensure the main peak is not co-eluting with any degradants, thus confirming the method is "stability-indicating."[25]
-
Summary of Physicochemical Data
The following table should be used to collate the experimental results from the characterization studies described above.
| Parameter | Method | Conditions | Result |
| Purity | HPLC-DAD | C18 Column, H₂O/ACN Gradient (0.1% FA) | To be determined (%) |
| Identity | HRMS (ESI+) | Confirmation of [M+H]⁺ | To be determined |
| Structure | ¹H, ¹³C, 2D NMR | In DMSO-d₆ | Confirmed / Inconsistent |
| pKa | Potentiometric Titration | 25 °C, 0.15 M KCl | To be determined |
| Solubility (pH 1.2) | Shake-Flask | 37 °C, 24h | To be determined (mg/mL) |
| Solubility (pH 4.5) | Shake-Flask | 37 °C, 24h | To be determined (mg/mL) |
| Solubility (pH 6.8) | Shake-Flask | 37 °C, 24h | To be determined (mg/mL) |
| Lipophilicity (LogD₇.₄) | RP-HPLC | pH 7.4 Buffer / Organic Modifier | To be determined |
| Stability | Forced Degradation (ICH) | Acid, Base, Oxidative, Thermal, Photolytic Stress | Degradation Profile |
Conclusion
A comprehensive understanding of the physicochemical properties of a novel chemical entity is paramount for its successful progression in the drug discovery and development pipeline. This guide outlines a systematic and robust approach for the characterization of 2-Methoxy-6-azaspiro[3.4]octane hydrochloride. By following these validated protocols, researchers can generate the high-quality, reliable data necessary to make informed decisions regarding formulation, further biological testing, and the overall viability of this compound as a potential therapeutic agent. The execution of these studies provides not just a set of parameters, but a foundational understanding of the molecule's behavior, which is indispensable for navigating the complexities of pharmaceutical development.
References
- Lee, P. J., Chen, W., & Gebler, J. C. (2004).
- Polli, J., et al. (2023). A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. International Journal of Pharmaceutics, 644, 123325.
- ResolveMass Laboratories. (2025).
- Creative Bioarray.
- Google Patents. (2003). US6548307B2 - Determination of logP coefficients via a RP-HPLC column.
- Semantic Scholar. (n.d.). Octanol Water Partition Coefficient Determination for Model Steroids Using an HPLC Method.
- Google Patents. (2003). US6524863B1 - High throughput HPLC method for determining Log P values.
- IVT Network. (n.d.).
- Wright, A. D., et al. (n.d.). Estimating the Lipophilicity of Natural Products using a Polymeric Reversed Phase HPLC Method. PMC.
- SGS. (n.d.).
- Development of forced degradation and stability indic
- IJCRT.org. (n.d.).
- FDA. (n.d.). BCS Methodology: Solubility, Permeability & Dissolution.
- Lee, P. J., Chen, W., & Gebler, J. C. (2004). Qualitative and Quantitative Analysis of Small Amine Molecules by MALDI-TOF Mass Spectrometry through Charge Derivatization.
- ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA).
- Mass Spectrometry analysis of Small molecules. (2013). SlideShare.
- JoVE. (2023). Video: Mass Spectrometry of Amines.
- Chemistry LibreTexts. (2025). 10.8: Spectroscopy of Amines.
- Roy, T. (n.d.).
- FDA. (n.d.).
- Van der Eycken, J., et al. (n.d.).
- ResearchGate. (n.d.). Properties of Amines and their Hydrochloride Salt.
- FDA. (n.d.).
- Royal Society of Chemistry. (n.d.). 1H NMR spectrum of the spiro compound 18.
- Ramesh, S., et al. (n.d.). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry.
- PubMed. (n.d.). NMR spectroscopic analysis of new spiro-piperidylrifamycins.
- DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry.
- SciELO. (n.d.). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline.
- Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
- BenchChem. (2025).
- ResearchGate. (2025). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery.
- ResearchGate. (2025). Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition.
- MDPI. (n.d.).
- Vinogradova, L., et al. (n.d.). Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. PMC.
- Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis, University of Glasgow.
- ResearchGate. (n.d.). NMR chemical shifts of spiro-carbon of compounds 245- 248 and 249, 250, and 252.
- ResearchGate. (n.d.). Facile synthesis of 2-azaspiro[3.4]octane.
- SciSpace. (n.d.).
- Parmar, V. K., et al. (2012). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. Pharmaceutical Development and Technology.
- PubMed. (2012).
- ChemRxiv. (n.d.). Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes.
- Organic Syntheses. (2012). Amino Acids using 4-tert-Butoxycarbonyl-5,6.
- FULIR. (2017). Solvent-Free Mechanochemical Deprotection of N-Boc Group.
Sources
- 1. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. theses.gla.ac.uk [theses.gla.ac.uk]
- 3. tandfonline.com [tandfonline.com]
- 4. Facile synthesis of 2-azaspiro[3.4]octane - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. jove.com [jove.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. NMR spectroscopic analysis of new spiro-piperidylrifamycins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 14. dergipark.org.tr [dergipark.org.tr]
- 15. fda.gov [fda.gov]
- 16. scielo.br [scielo.br]
- 17. fda.gov [fda.gov]
- 18. dissolutiontech.com [dissolutiontech.com]
- 19. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Estimating the Lipophilicity of Natural Products using a Polymeric Reversed Phase HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 22. resolvemass.ca [resolvemass.ca]
- 23. ijcrt.org [ijcrt.org]
- 24. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Forced Degradation Testing | SGS Thailand [sgs.com]
![Chemical Structure of 2-Methoxy-6-azaspiro[3.4]octane hydrochloride](httpshttps://i.imgur.com/EXAMPLE.png)
